6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The chemical compound is related to mesoionic purinone analogs, which are prepared from amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in a certain tautomeric form and can undergo hydrolytic ring-opening reactions, demonstrating significant chemical reactivity and potential for various applications (Coburn & Taylor, 1982).
Reactions with NH-Acidic Heterocycles
- Reactions involving dimethylamino-ethyl compounds with NH-acidic heterocycles, such as the synthesis of 4H-Imidazoles, show the versatility and reactivity of these compounds in forming new heterocyclic structures. This points to their potential use in the synthesis of novel organic compounds (Mukherjee-Müller et al., 1979).
Cytotoxic Activity
- Derivatives of dimethylamino-ethyl compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, have been tested for cytotoxic activity against various cancer cell lines. This indicates the potential of these compounds in developing anticancer therapies (Deady et al., 2003).
Antiviral and Antihypertensive Activity
- 7,8-Polymethylenepurine derivatives, related to the compound of interest, have shown promise in antiviral and antihypertensive studies. This suggests possible pharmaceutical applications in treating viral infections and hypertension (Nilov et al., 1995).
Purine Analogs in Antiviral Research
- The synthesis of purine analogs, like 2-aminoimidazo[1,2-a]-s-triazin-4-one, and their testing against various viruses, illustrates the potential of such compounds in antiviral drug development. This includes research on compounds structurally related to the query compound (Kim et al., 1978).
Electronic and Structural Studies
- Studies on compounds like isoxazol-5(4H)-ones, which share structural similarities with the compound , involve detailed electronic and structural analyses. Such research contributes to our understanding of the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Brehm et al., 1992).
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-14-9-7-8-10-17(14)13-27-20(29)18-19(25(6)22(27)30)23-21-26(12-11-24(4)5)15(2)16(3)28(18)21/h7-10H,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUBNNPVHUYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCN(C)C)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.